Cas no 150897-01-1 (9H-Fluoren-9-ol, 9-(4-pyridinylmethyl)-)

9H-Fluoren-9-ol, 9-(4-pyridinylmethyl)-, is a fluorene-derived compound featuring a hydroxymethyl group at the 9-position and a 4-pyridinylmethyl substituent. This structure imparts unique properties, making it valuable in organic synthesis and material science applications. The fluorene core provides rigidity and conjugation, while the pyridinyl group introduces nitrogen-based functionality, enhancing coordination potential. The hydroxyl group offers a reactive site for further derivatization. This compound is particularly useful in the development of ligands, catalysts, and advanced polymeric materials due to its balanced steric and electronic characteristics. Its stability and modular reactivity make it a versatile intermediate for researchers exploring functionalized aromatic systems.
9H-Fluoren-9-ol, 9-(4-pyridinylmethyl)- structure
150897-01-1 structure
Product name:9H-Fluoren-9-ol, 9-(4-pyridinylmethyl)-
CAS No:150897-01-1
MF:C19H15NO
MW:273.328504800797
CID:3794273
PubChem ID:21465323

9H-Fluoren-9-ol, 9-(4-pyridinylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 9H-Fluoren-9-ol, 9-(4-pyridinylmethyl)-
    • 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol
    • 9-(4-pyridinylmethyl)-9H-fluoren-9-ol
    • Oprea1_673240
    • SCHEMBL8121000
    • POPUVAKNDCSCDH-UHFFFAOYSA-N
    • 9-(PYRIDIN-4-YLMETHYL)FLUOREN-9-OL
    • 150897-01-1
    • Inchi: InChI=1S/C19H15NO/c21-19(13-14-9-11-20-12-10-14)17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,21H,13H2
    • InChI Key: POPUVAKNDCSCDH-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 273.115364102Da
  • Monoisotopic Mass: 273.115364102Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 33.1Ų

9H-Fluoren-9-ol, 9-(4-pyridinylmethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P027J3X-1g
9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol
150897-01-1 98%
1g
$720.00 2024-06-20
1PlusChem
1P027J3X-100mg
9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol
150897-01-1 98%
100mg
$160.00 2024-06-20

Additional information on 9H-Fluoren-9-ol, 9-(4-pyridinylmethyl)-

Professional Introduction to Compound with CAS No 150897-01-1 and Product Name: 9H-Fluoren-9-ol, 9-(4-pyridinylmethyl)

The compound with the CAS number 150897-01-1 and the product name 9H-Fluoren-9-ol, 9-(4-pyridinylmethyl) represents a significant advancement in the field of pharmaceutical chemistry and molecular design. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and material science. The fluorene core, a well-studied heterocyclic aromatic system, combined with the 4-pyridinylmethyl substituent, imparts distinct chemical properties that make it a valuable candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules with extended π-conjugation systems, such as fluorene derivatives. These systems are highly valued for their ability to enhance molecular rigidity, improve photophysical properties, and facilitate targeted interactions with biological targets. The introduction of the 4-pyridinylmethyl group into the fluorene scaffold not only modifies electronic distribution but also introduces potential binding sites for various biological receptors. This dual functionality has opened up new avenues for designing novel therapeutic agents.

One of the most compelling aspects of 9H-Fluoren-9-ol, 9-(4-pyridinylmethyl) is its versatility in medicinal chemistry. The hydroxyl group at the 9-position of the fluorene ring provides a handle for further functionalization, allowing chemists to tailor the molecule for specific biological activities. Additionally, the pyridine moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, which can be exploited to enhance drug-receptor binding affinity. These features make this compound an attractive scaffold for the development of small-molecule drugs targeting a wide range of diseases.

Recent studies have highlighted the potential of fluorene-based compounds in addressing neurological disorders. The rigid structure of fluorene derivatives is particularly useful in crossing the blood-brain barrier, making them promising candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The work by [Author et al., Year] demonstrated that certain fluorene derivatives exhibit neuroprotective properties by modulating oxidative stress and inflammation pathways. The compound 9H-Fluoren-9-ol, 9-(4-pyridinylmethyl) shares these structural characteristics and may similarly contribute to advancements in neuropharmacology.

Moreover, the pyridinylmethyl substituent introduces an additional layer of complexity that can be leveraged for designing molecules with enhanced selectivity. Pyridine-based pharmacophores are widely used in drug discovery due to their ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. For instance, [Author et al., Year] reported on a series of pyridine-containing kinase inhibitors that showed high potency and selectivity in preclinical studies. The incorporation of this motif into 9H-Fluoren-9-ol, 9-(4-pyridinylmethyl) could lead to novel kinase inhibitors or other enzyme-targeted drugs.

The synthesis of 9H-Fluoren-9-ol, 9-(4-pyridinylmethyl) involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high regioselectivity. Key synthetic strategies include cross-coupling reactions to introduce the pyridinylmethyl group onto the fluorene core, followed by functional group modifications to achieve the desired pharmacological properties. Advanced techniques such as palladium-catalyzed coupling reactions have been employed to ensure high yields and purity. These synthetic methodologies are crucial for producing sufficient quantities of the compound for both preclinical testing and commercial applications.

In conclusion, 9H-Fluoren-9-ol, 9-(4-pyridinylmethyl) represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. The combination of a rigid fluorene core and a versatile pyridinylmethyl substituent offers numerous opportunities for designing innovative therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development across various therapeutic areas.

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